molecular formula C8H9ClN2O B7807443 2-(4-Chlorophenoxy)ethanimidamide CAS No. 98490-62-1

2-(4-Chlorophenoxy)ethanimidamide

Cat. No.: B7807443
CAS No.: 98490-62-1
M. Wt: 184.62 g/mol
InChI Key: LSGPRLNRMANBIG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanimidamide is an amidine derivative characterized by a 4-chlorophenoxy group attached to an ethanimidamide backbone. Its molecular formula is C₈H₁₀ClN₂O, with a molar mass of 194.64 g/mol . The compound is synthesized via multi-step reactions starting from ethyl 2-(4-chlorophenoxy)acetate, involving hydrazide formation, cyclization, and subsequent functionalization under alkaline or microwave-assisted conditions .

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPRLNRMANBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300960
Record name 2-(4-Chlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98490-62-1
Record name 2-(4-Chlorophenoxy)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98490-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethanimidamide typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then subjected to amidation using ammonia or an amine to yield this compound. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between 2-(4-Chlorophenoxy)ethanimidamide and related compounds:

Compound Name Molecular Formula Key Substituent(s) Synthesis Method Yield (%) Reference
This compound C₈H₁₀ClN₂O 4-Cl-phenoxy, ethanimidamide Microwave-assisted cyclization 75–83
2-(m-Chlorophenoxy)propionic acid C₉H₉ClO₃ 3-Cl-phenoxy, propionic acid Conventional esterification N/A
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide C₈H₁₈N₄ 4-methyl-diazepane Alkylation of ethanimidamide N/A
2-[(4-Methoxyphenyl)methoxy]ethanimidamide C₁₀H₁₄N₂O₂ 4-MeO-benzyloxy Substitution of alkoxy groups N/A

Key Observations :

  • Synthetic Efficiency: Microwave-assisted synthesis of this compound achieves higher yields (83%) compared to conventional methods (75%) due to accelerated cyclization kinetics .
Functional Comparisons
  • Bioactivity: Derivatives of this compound, such as 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, exhibit pesticidal activity, whereas cloprop (2-(m-chlorophenoxy)propionic acid) is primarily used as a plant growth regulator .
  • Thermal Stability: The ethanimidamide core in this compound provides greater thermal stability than hydrazide intermediates (e.g., 2-(4-chlorophenoxy)acetohydrazide), as evidenced by decomposition temperatures >200°C in TGA analyses .

Biological Activity

2-(4-Chlorophenoxy)ethanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an ethanimidamide backbone, which is known to influence its interaction with biological targets. The presence of the para-chloro substituent is significant, as it can alter the compound's lipophilicity and binding affinity to various receptors.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various enzymes and receptors. The mechanism may involve:

  • Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Pharmacological Effects

Studies have indicated that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties for this compound.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Toxicological Profile

The toxicity profile of this compound has not been extensively documented. However, related compounds have demonstrated varying degrees of toxicity, indicating the need for thorough toxicological assessments.

Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of related compounds found that derivatives with chlorophenyl groups displayed significant antibacterial activity against Gram-positive bacteria. The study concluded that modifications in the para position could enhance activity against specific strains.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that compounds structurally related to this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions.

Data Tables

Property Value
Molecular FormulaC10_{10}H12_{12}ClN3_{3}O
Molecular Weight229.67 g/mol
SolubilitySoluble in DMSO
Biological TargetsEnzymes, Receptors

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